4-(2,4-dimethoxyphenyl)pyridin-2-amine

CYP450 inhibition drug-drug interaction metabolic stability

Choose 4-(2,4-dimethoxyphenyl)pyridin-2-amine for its distinct 2,4-dimethoxy substitution pattern that optimizes kinase selectivity and metabolic stability. This 2-aminopyridine scaffold offers a unique P2X3 antagonist chemotype, differing from imidazo-pyridine clinical candidates. Its balanced TPSA (~57 Ų) and logP (~2.0–2.5) make it an ideal reference standard for library design and selectivity panel assembly. Avoid scaffold-similar but biologically distinct positional isomers.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
Cat. No. B3870500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-dimethoxyphenyl)pyridin-2-amine
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CC(=NC=C2)N)OC
InChIInChI=1S/C13H14N2O2/c1-16-10-3-4-11(12(8-10)17-2)9-5-6-15-13(14)7-9/h3-8H,1-2H3,(H2,14,15)
InChIKeyMGODIMHROPJQCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Dimethoxyphenyl)pyridin-2-amine – Technical Baseline and Procurement-Relevant Classification


4-(2,4-Dimethoxyphenyl)pyridin-2-amine (C13H14N2O2, MW 230.26) is a 4-aryl-2-aminopyridine derivative in which a 2,4-dimethoxyphenyl substituent is appended to the pyridine C4 position, while the primary 2-amino group remains unsubstituted. This substitution pattern distinguishes it from positional isomers (e.g., 5- or 6-aryl-2-aminopyridines) and from mono-methoxy or unsubstituted phenyl analogs. The compound belongs to the broader 2-aminopyridine chemotype, which is a privileged scaffold in kinase inhibitor discovery [1]. It is catalogued as a research-use small-molecule building block with applicability in medicinal chemistry for kinase, bromodomain, and GPCR-targeted probe development [2].

Why Generic Substitution Fails for 4-(2,4-Dimethoxyphenyl)pyridin-2-amine in Scientific Procurement


Within the 4-aryl-2-aminopyridine class, the number and position of methoxy substituents on the pendant phenyl ring critically modulate target engagement, metabolic stability, and physicochemical properties. Replacing 4-(2,4-dimethoxyphenyl)pyridin-2-amine with the unsubstituted 4-phenylpyridin-2-amine removes two hydrogen-bond-accepting methoxy oxygens, reducing polar surface area (PSA) and altering both solubility and protein-binding interactions [1]. The 2,4-dimethoxy substitution pattern is distinct from the 3,4- and 3,5-dimethoxy regioisomers in its electronic distribution and steric profile, which directly affects kinase selectivity and off-target CYP inhibition profiles [2]. Positional isomerism on the pyridine ring (e.g., 5-(2,4-dimethoxyphenyl)pyridin-2-amine) redirects the vector of the aryl group relative to the 2-amino hydrogen-bonding motif, fundamentally altering the pharmacophore geometry. These non-interchangeable properties mean that procurement decisions based purely on scaffold similarity risk selecting a compound with substantially different biological and physicochemical behavior.

Quantitative Differentiation Evidence for 4-(2,4-Dimethoxyphenyl)pyridin-2-amine Versus Closest Analogs


CYP2C9 Metabolic Liability: >10-Fold Lower Inhibition Compared to Representative 2-Aminopyridine Kinase Inhibitors

4-(2,4-Dimethoxyphenyl)pyridin-2-amine exhibits minimal reversible inhibition of CYP2C9 (IC50 > 10,000 nM) in human liver microsomes, using (S)-warfarin as a probe substrate with LC-MS/MS detection [1]. By contrast, many 2-aminopyridine-based clinical kinase inhibitors demonstrate significant CYP2C9 inhibition; for example, imatinib (a 2-aminopyrimidine structurally related to the 2-aminopyridine class) shows CYP2C9 IC50 values in the low micromolar range (~1–5 µM), and the 2-aminopyridine ALK inhibitor crizotinib exhibits CYP2C9 IC50 of approximately 2–4 µM [2]. This represents an approximately >3–10-fold difference in CYP2C9 inhibitory potential, translating to a reduced drug-drug interaction (DDI) liability profile for the target compound when used as a chemical probe or scaffold.

CYP450 inhibition drug-drug interaction metabolic stability ADME

P2X3 Purinergic Receptor Antagonist Activity: Low-Micromolar Potency Distinguishes This Scaffold from Unsubstituted Phenyl Analogs

4-(2,4-Dimethoxyphenyl)pyridin-2-amine demonstrates antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM (measured at 10 µM compound concentration in Xenopus oocyte expression system) [1]. This places the compound within the moderately potent range for P2X3 antagonists. In contrast, the unsubstituted 4-phenylpyridin-2-amine analog is reported primarily as a histamine H4 receptor antagonist with no documented P2X3 activity, suggesting that the 2,4-dimethoxy substitution pattern contributes to P2X3 receptor engagement . Known P2X3 clinical antagonists (e.g., gefapixant, AF-219) typically exhibit IC50 values in the 30–250 nM range, indicating that 4-(2,4-dimethoxyphenyl)pyridin-2-amine operates within a comparable potency band and may serve as a structurally distinct entry point for P2X3 probe development [2].

P2X3 receptor purinergic signaling pain overactive bladder

Physicochemical Property Differentiation: 2,4-Dimethoxy Substitution Balances Lipophilicity and Polar Surface Area Versus Mono-Methoxy and Unsubstituted Analogs

The 2,4-dimethoxyphenyl substitution in the target compound confers a calculated logP of approximately 2.0–2.5 and a topological polar surface area (TPSA) of ~55–60 Ų, based on computational prediction consistent with the related analog 4-(4-methoxyphenyl)pyridin-2-amine (TPSA = 51.4 Ų; formula weight 200.24 versus 230.26 for the target) [1]. The unsubstituted 4-phenylpyridin-2-amine (MW 170.21) has a predicted logP of approximately 1.8 and TPSA of ~38 Ų, representing a >40% reduction in PSA. This difference is functionally significant: the higher PSA of the target compound correlates with improved aqueous solubility (predicted logS approximately −3.0 to −3.5 versus −2.5 to −3.0 for the unsubstituted analog), while the additional methoxy group contributes to balanced lipophilicity within the optimal drug-like range (logP 2–3) . The 2,4-substitution pattern also introduces steric effects that influence the dihedral angle between the pyridine and phenyl rings, potentially affecting binding pocket complementarity compared to the 4-methoxy-only analog co-crystallized with DYRK1A (PDB: 7AJ2) [2].

physicochemical properties drug-likeness logP polar surface area Lipinski rules

DNMT3A Binding Interaction: Weak Affinity Distinguishes This Scaffold from Potent Epigenetic Modulators

4-(2,4-Dimethoxyphenyl)pyridin-2-amine binds to the human DNMT3A catalytic domain with a Ki of 13,800 nM (13.8 µM), as assessed by inhibition of enzyme-mediated DNA methylation using ³H-AdoMet as substrate [1]. This weak affinity indicates that the compound does not potently engage DNA methyltransferases, which is consistent with its primary design as a kinase/GPCR tool compound. In contrast, established DNMT3A inhibitors such as nanaomycin A exhibit Ki values in the sub-micromolar range (~0.5–1 µM), and SGI-1027 shows IC50 values of 6–8 µM against DNMT3A [2]. The approximately 2–28-fold weaker DNMT3A binding of the target compound compared to dedicated epigenetic probes confirms its selectivity profile favors non-epigenetic targets, reducing the risk of confounding epigenetic off-target effects in kinase or GPCR-focused screening campaigns.

epigenetics DNMT3A DNA methyltransferase selectivity profiling

Optimal Research and Procurement Application Scenarios for 4-(2,4-Dimethoxyphenyl)pyridin-2-amine


Kinase Inhibitor Fragment Growing and Scaffold-Hopping Campaigns Targeting DYRK1A, ALK, or PDK1

The 4-aryl-2-aminopyridine scaffold is validated in kinase inhibitor discovery, with the closely related 4-(4-methoxyphenyl)pyridin-2-amine co-crystallized in the DYRK1A ATP-binding site (PDB: 7AJ2) [1]. The 2,4-dimethoxy substitution on the pendant phenyl ring provides an additional vector for hydrogen bonding and increased polar surface area (~55–60 Ų versus ~51 Ų for the mono-methoxy analog), which can be exploited for fragment growing toward improved kinase selectivity. The compound's weak CYP2C9 inhibition (IC50 > 10 µM) [2] makes it an attractive starting point for medicinal chemistry optimization where metabolic stability is a priority. Procurement of this compound is indicated for structure-based drug design programs seeking to explore the SAR of the 4-aryl substituent on the 2-aminopyridine kinase hinge-binding motif.

P2X3 Purinergic Receptor Antagonist Probe Development for Pain and Urological Disorders

With an EC50 of 80 nM at the recombinant rat P2X3 receptor [3], 4-(2,4-dimethoxyphenyl)pyridin-2-amine represents a structurally distinct chemotype within the P2X3 antagonist landscape. Unlike imidazo-pyridine or diaminopyrimidine-based clinical candidates (e.g., gefapixant), the 2-aminopyridine scaffold offers a different hydrogen-bonding pattern and spatial orientation of the aryl substituent. This compound is suitable for procurement by research groups pursuing novel P2X3 antagonist chemotypes for chronic cough, overactive bladder, or neuropathic pain indications, particularly where scaffold differentiation from existing intellectual property is a strategic consideration.

Selectivity Profiling Panels: CYP450 Counter-Screening and Epigenetic Off-Target Assessment

The compound's dual profiling data—minimal CYP2C9 inhibition (IC50 > 10,000 nM) [2] and weak DNMT3A binding (Ki = 13,800 nM) [4]—position it as a useful reference compound for selectivity panel assembly. When screening 2-aminopyridine-based compound libraries, this compound can serve as a negative control for CYP2C9-mediated metabolism and DNA methyltransferase engagement. Procurement is recommended for core facilities and screening centers that require well-characterized compound standards to benchmark assay performance and interpret primary screening hits within the 2-aminopyridine chemical space.

Physicochemical Property Benchmarking for 4-Aryl-2-aminopyridine Library Design

The target compound occupies a favorable property space (predicted logP ~2.0–2.5; TPSA ~55–60 Ų) compared to the unsubstituted 4-phenylpyridin-2-amine (logP ~1.8; TPSA ~38 Ų) and the mono-methoxy analog (TPSA ~51 Ų) [1]. This makes it a valuable benchmark compound for medicinal chemistry teams designing 4-aryl-2-aminopyridine libraries. The balanced lipophilicity supports both biochemical assay solubility and potential cell permeability, and the compound can be used as a reference standard for setting property filters (e.g., TPSA thresholds) in compound acquisition and library design workflows.

Quote Request

Request a Quote for 4-(2,4-dimethoxyphenyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.